molecular formula C16H12ClN3O B2431421 4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-60-3

4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2431421
CAS No.: 338975-60-3
M. Wt: 297.74
InChI Key: WOGBSERFKLCHOE-UHFFFAOYSA-N
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Description

4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-chloroaniline with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted under reflux conditions to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both chloroanilino and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-8-4-5-9-14(13)18-10-12-15(19-20-16(12)21)11-6-2-1-3-7-11/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOQEZNPDSDGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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